molecular formula C9H14O2 B1583961 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one CAS No. 4883-60-7

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No.: B1583961
CAS No.: 4883-60-7
M. Wt: 154.21 g/mol
InChI Key: DWGZTTFGUFHAJX-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one: . This compound is characterized by its cyclohexenone structure, which includes a hydroxyl group and three methyl groups. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone . This process typically uses a palladium catalyst on activated charcoal under an ethylene atmosphere . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclohexene . This process uses hydrogen peroxide and vanadium catalysts to achieve high yields . The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s cyclohexenone structure allows it to participate in various chemical reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its specific combination of a hydroxyl group and three methyl groups on the cyclohexenone ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interactions with other molecules.

Properties

IUPAC Name

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZTTFGUFHAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197614
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellow solid
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in ethanol, fat
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4883-60-7, 57696-89-6
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4883-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 - 91 °C
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Hydroxyisophorone in honey analysis?

A1: 2-Hydroxyisophorone, along with other volatile compounds, serves as a potential marker for the botanical origin of honey. A study utilizing gas chromatography-mass spectrometry (GC-MS) combined with headspace solid-phase microextraction (HS-SPME) on 151 honey samples identified 94 volatile compounds, including 2-hydroxyisophorone. Statistical analysis revealed that these volatiles, combined with a "honey code" system, could successfully differentiate honey samples based on both botanical source and geographical origin. []

Q2: Is there a more efficient synthetic route for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone (a derivative of 2-Hydroxyisophorone)?

A2: Yes, an improved synthesis method for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, a compound structurally related to 2-Hydroxyisophorone and used in flavoring applications, has been developed. This method involves chlorination of 2-hydroxyisophorone, rearrangement to form 6-chloro-2-hydroxyisophorone, and subsequent dehydrochlorination. This optimized process achieves a significantly higher overall yield compared to previous methods. []

Q3: Beyond honey, are there other natural sources where 2-Hydroxyisophorone is found?

A3: Yes, 2-Hydroxyisophorone has been identified as a headspace compound in Centaurea cyanus L. honey. This finding highlights the potential role of 2-hydroxyisophorone as a marker for characterizing and authenticating honey from this specific botanical source. []

Q4: Does 2-Hydroxyisophorone have any known biological activity, particularly related to insects?

A4: Research suggests that derivatives of isophorone, including potentially 2-Hydroxyisophorone, could function as aggregation pheromones in certain Curculionidae beetle species. This discovery opens up potential avenues for utilizing these compounds in pest management strategies, such as monitoring and controlling infestations. [, ]

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